4-hydroxy-1-imino-1lambda6-thian-1-one
Description
Significance of Heterocyclic Sulfur Compounds in Contemporary Chemical Science
Heterocyclic compounds incorporating sulfur atoms are cornerstones of modern chemical science, demonstrating a broad spectrum of applications. nih.govresearchgate.netunileon.esbookpi.org These compounds are integral to medicinal chemistry, with numerous sulfur-containing heterocycles forming the core of approved drugs. nih.govresearchgate.netunileon.es Their therapeutic relevance spans a wide array of conditions, including cancer, diabetes, microbial infections, and inflammation. nih.govresearchgate.netunileon.es The presence of the sulfur atom often imparts unique physicochemical properties to these molecules, influencing their reactivity, solubility, and ability to interact with biological targets. Beyond pharmaceuticals, sulfur heterocycles are pivotal in materials science, finding use in the development of organic conductors, semiconductors, and polymers with specialized properties.
Structural Peculiarities of 4-hydroxy-1-imino-1lambda6-thian-1-one: A Unique Framework for Investigation
The molecular architecture of this compound presents a fascinating subject for structural and theoretical investigation. The presence of a hexavalent sulfur atom in a saturated ring system is a notable feature, creating a chiral center at the sulfur atom. This, combined with the stereocenter at the 4-position carbon bearing the hydroxyl group, gives rise to the potential for multiple diastereomers.
The sulfoximine (B86345) moiety (-S(=O)(=NH)) is a key functional group, known for its unique electronic and steric properties. It is a strong hydrogen bond acceptor and can also participate in dipole-dipole interactions, influencing the molecule's conformation and its potential interactions with other molecules. The hydroxyl group further adds to the molecule's functionality, providing a site for hydrogen bonding and potential derivatization.
Table 1: Key Structural Features of this compound
| Feature | Description |
| Core Structure | Thiane (B73995) (six-membered saturated ring with one sulfur atom) |
| Key Functional Groups | Sulfoximine (-S(=O)(=NH)), Hydroxyl (-OH) |
| Chirality | Potential for stereoisomerism at the sulfur and C4 positions |
| Hypervalent Center | Hexavalent sulfur atom (lambda6-thian) |
Rationale for Comprehensive Academic Investigation of this compound
The unique combination of structural elements in this compound provides a strong impetus for its detailed academic study. The sulfoximine group is increasingly recognized as a valuable component in drug discovery, offering a stable and versatile scaffold. Investigating this specific molecule could lead to the development of novel therapeutic agents, leveraging the established biological activities of sulfur-containing heterocycles.
Furthermore, the stereochemical complexity of the molecule makes it an excellent candidate for studies in asymmetric synthesis and catalysis. Developing methods to selectively synthesize its different stereoisomers would be a significant achievement and could allow for the exploration of stereospecific interactions in various chemical and biological systems.
From a materials science perspective, the polarity and hydrogen bonding capabilities of this compound could be exploited in the design of new materials with interesting properties, such as gels, liquid crystals, or functional polymers. A thorough investigation into its synthesis, reactivity, and physical properties is therefore a worthwhile endeavor with the potential to contribute significantly to multiple areas of chemical science.
Structure
3D Structure
Properties
IUPAC Name |
1-imino-1-oxothian-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c6-9(8)3-1-5(7)2-4-9/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMHVNZFIBGRFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)CCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609964-37-5 | |
| Record name | 4-hydroxy-1-imino-1lambda6-thian-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Hydroxy 1 Imino 1lambda6 Thian 1 One
Strategic Design of Synthetic Routes to the Thiane (B73995) Core
Cyclization Reactions in the Formation of the 1λ6-Thiane Ring System
The construction of the thiane ring can be achieved through various cyclization reactions. One common method involves the reaction of a dielectrophile, such as 1,5-dibromopentane, with a sulfur nucleophile like sodium sulfide (B99878). This approach, while straightforward for the basic thiane structure, requires significant modification for the introduction of the required functionalities of the target molecule.
Alternative cyclization strategies often provide better control over the placement of substituents. For instance, intramolecular cyclizations of linear precursors containing both the sulfur atom and the requisite carbon chain can be highly effective. These reactions can be designed to proceed via radical or ionic pathways, offering different levels of stereocontrol and functional group tolerance. researchgate.net Cascade reactions, where multiple bonds are formed in a single operation, represent an efficient approach to complex cyclic systems and can be adapted for thiane synthesis. researchgate.netresearchgate.net Ring expansion reactions of smaller sulfur-containing heterocycles also offer a viable route to the six-membered thiane core. nih.govnih.gov
Table 1: Comparison of Cyclization Strategies for Thiane Synthesis
| Cyclization Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Intermolecular Cyclization | Reaction of a dihalide with a sulfide source. | Simple, readily available starting materials. | Limited control over substitution patterns. |
| Intramolecular Cyclization | Cyclization of a linear precursor containing sulfur. | Good control over regiochemistry. | Requires multi-step precursor synthesis. |
| Cascade Radical Cyclization | A series of radical reactions to form the ring. researchgate.net | High efficiency, multiple bond formations in one pot. | Can be sensitive to reaction conditions. |
| Ring Expansion | Enlargement of a smaller sulfur-containing ring. nih.govnih.gov | Access to complex structures. | Precursor synthesis can be challenging. |
Precursor Selection and Design for Regioselective Synthesis
The choice of starting materials is paramount for achieving a regioselective synthesis, ensuring that the hydroxyl and imino groups are introduced at the desired positions on the thiane ring. The design of the precursor molecule must incorporate functionalities that can be selectively transformed into the target groups.
For example, a linear precursor could be designed with a protected hydroxyl group at the eventual C-4 position and a suitable functional group at one terminus that can be converted to the imino-sulfinone moiety. The regioselectivity of the cyclization step is often dictated by the nature of the activating groups and the reaction conditions employed. researchgate.netmdpi.comnih.gov Careful consideration of steric and electronic effects within the precursor molecule allows for precise control over the cyclization outcome. The use of organoborane precursors has also been explored to modulate reactivity and achieve controlled synthesis. nih.gov
Functional Group Transformations for Hydroxyl and Imino Moieties
Once the thiane core is established, the next critical phase is the introduction and modification of the hydroxyl and imino functional groups.
Introduction of the Hydroxyl Group at the C-4 Position
The introduction of a hydroxyl group at the C-4 position of the thiane ring can be accomplished through several methods. If the precursor design did not already include a protected hydroxyl group, direct oxidation of a C-H bond at the C-4 position is a potential, though often challenging, route. More commonly, a ketone at the C-4 position is introduced, which can then be reduced to the desired hydroxyl group. The stereochemistry of this reduction can often be controlled through the use of chiral reducing agents.
Another strategy involves the use of a precursor with a double bond in the ring, which can then be subjected to hydroxylation reactions. The versatility of the hydroxyl group allows for its protection during other synthetic steps and subsequent deprotection when needed. researchgate.netyoutube.com
Formation and Derivatization of the 1-Imino Functionality
The formation of the 1-imino-1λ6-thian-1-one moiety is a key transformation. This can be achieved by oxidation of the sulfur atom in the thiane ring to a sulfoxide, followed by reaction with an iminating agent. A variety of reagents and conditions can be employed for the imination of sulfoxides, allowing for the introduction of different substituents on the imino nitrogen if desired.
Alternatively, the synthesis of related 2-imino-1,3-thiazinane derivatives often involves the cyclization of acyl thioureas or the reaction of α,β-unsaturated carboxylic esters with thioureas. nih.gov These methods could potentially be adapted for the synthesis of the target 1-imino thiane structure. The reactivity of the imino group also allows for further derivatization to modulate the properties of the final compound.
Expedited and Sustainable Synthetic Approaches
In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. chemijournal.com For the synthesis of 4-hydroxy-1-imino-1λ6-thian-1-one, this translates to minimizing the number of synthetic steps, reducing waste, and using greener solvents and reagents. nih.gov
One-pot multi-component reactions, where several starting materials react in a single vessel to form a complex product, are highly desirable as they reduce the need for purification of intermediates. nih.gov The use of catalytic methods, particularly with recyclable catalysts, can also significantly improve the sustainability of the synthesis. sciencedaily.com Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of some heterocyclic compounds. chemijournal.com The development of synthetic pathways that avoid the use of toxic metals and harsh reagents is a key goal in modern organic synthesis. sciencedaily.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 4-hydroxy-1-imino-1lambda6-thian-1-one |
| 1,5-dibromopentane |
One-Pot Synthesis Strategies for Enhanced Efficiency
One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.netnih.gov For the synthesis of complex molecules like this compound, multi-component reactions in a single pot can streamline the process, avoiding lengthy separation and purification steps of intermediates.
A plausible one-pot approach to a substituted thiane ring, the core of the target molecule, could involve a tandem reaction sequence. For instance, a Michael addition followed by an intramolecular cyclization could be a viable strategy. While a specific one-pot synthesis for this compound is not extensively documented, analogous syntheses of related sulfur heterocycles provide a conceptual framework. For example, the synthesis of tetrahydroquinoline derivatives has been successfully achieved through one-pot multicomponent reactions, demonstrating the feasibility of this approach for constructing complex heterocyclic systems. nih.gov
| Parameter | Conventional Multi-Step Synthesis | Potential One-Pot Synthesis |
| Number of Steps | Multiple discrete steps with intermediate isolation | Single operation with sequential addition of reagents |
| Reaction Time | Potentially days | Significantly reduced, often within hours |
| Solvent Usage | High, due to multiple reactions and purifications | Minimized, as reactions occur in the same medium |
| Overall Yield | Often lower due to losses at each step | Potentially higher due to elimination of intermediate workups |
| Waste Generation | Higher, from multiple workups and purifications | Reduced, leading to a more environmentally friendly process |
This table presents a comparative overview of conventional multi-step synthesis versus a potential one-pot strategy for the synthesis of complex heterocyclic compounds.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in chemical synthesis is paramount for environmental sustainability. This involves the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. In the context of synthesizing this compound, several green chemistry strategies can be envisioned.
The choice of solvent is a critical aspect of green synthesis. The replacement of volatile and toxic organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact. For instance, the synthesis of some heterocyclic compounds has been successfully demonstrated in aqueous media. nih.gov
Furthermore, the use of catalysts, particularly biocatalysts or reusable heterogeneous catalysts, can enhance the efficiency and sustainability of the synthesis. nih.gov Catalytic reactions often require milder conditions and lead to higher selectivity, minimizing the formation of byproducts. For example, the use of a mono-acid incorporated calix researchgate.netarene has been shown to be an effective catalyst for the synthesis of certain imino-one derivatives, highlighting the potential of catalysis in this area. rsc.org
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Reduced waste and increased efficiency. |
| Use of Safer Solvents | Employing water, ethanol, or solvent-free conditions. | Reduced environmental pollution and worker exposure to hazardous substances. |
| Catalysis | Utilizing catalysts to facilitate reactions at lower temperatures and pressures. | Increased reaction rates, higher yields, and reduced energy consumption. |
| Renewable Feedstocks | Sourcing starting materials from renewable biological sources. | Reduced reliance on finite fossil fuels. |
This interactive data table outlines key green chemistry principles and their potential application and benefits in the synthesis of this compound.
Purification and Characterization Techniques for Synthetic Products
Following the synthesis of this compound, rigorous purification and characterization are essential to confirm its structure and purity. Beyond basic techniques like recrystallization and column chromatography, more advanced methods are often required for complex heterocyclic compounds.
Advanced Purification Techniques:
Preparative High-Performance Liquid Chromatography (HPLC): This technique is highly effective for isolating pure compounds from complex reaction mixtures, especially for polar and non-volatile substances.
Supercritical Fluid Chromatography (SFC): SFC can be a greener alternative to HPLC, using supercritical carbon dioxide as the mobile phase, which is less toxic and easier to remove than organic solvents.
Sophisticated Characterization Methods:
The unambiguous determination of the structure of this compound requires a combination of spectroscopic techniques.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for establishing the connectivity of atoms. The use of shift reagents can aid in resolving complex spectra. researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass of the molecule, allowing for the confirmation of its elemental composition. nih.gov |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the hydroxyl (-OH), imino (=NH), and sulfoximine (B86345) (S=O)(=NH) groups. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state, confirming stereochemistry and bond arrangements. |
This table summarizes the key characterization techniques and the specific structural information each provides for confirming the identity of the synthesized this compound.
Elucidating the Chemical Reactivity and Reaction Mechanisms of 4 Hydroxy 1 Imino 1lambda6 Thian 1 One
Reactivity Profiles of the Imino Nitrogen and Hydroxyl Group
The presence of both a nucleophilic imino nitrogen and a potentially reactive hydroxyl group imparts a rich and varied chemical character to 4-hydroxy-1-imino-1λ⁶-thian-1-one.
The nitrogen atom of the imino group in sulfilimines is known to possess nucleophilic character. This reactivity is influenced by the electron-donating or withdrawing nature of the substituents on the nitrogen and sulfur atoms. In the case of 4-hydroxy-1-imino-1λ⁶-thian-1-one, the nitrogen is unsubstituted, which, in principle, makes its lone pair of electrons available for nucleophilic attack.
The nucleophilicity of amines, and by extension imines, is a critical factor in their chemical reactions. Generally, nucleophilicity increases with basicity, though it is also sensitive to steric effects. masterorganicchemistry.com The imino nitrogen in sulfilimines can participate in various reactions, including C-N bond formation. For instance, rhodium-catalyzed arylation of sulfilimines with arylboronic acids demonstrates the versatility of the S=N moiety in constructing nitrogen-containing molecules. acs.org
The reactivity of the imino nitrogen can be compared to that of other nitrogen nucleophiles. Studies on the reactions of various nitrogen nucleophiles with S-nitrosopenicillamine have provided insights into their relative reactivities. rsc.org While a direct comparison is not available, the principles governing the nucleophilicity of primary, secondary, and tertiary amines can be extended to the imino nitrogen of 4-hydroxy-1-imino-1λ⁶-thian-1-one. masterorganicchemistry.com
The hydroxyl group at the 4-position of the thiane (B73995) ring can significantly influence the reaction pathways of 4-hydroxy-1-imino-1λ⁶-thian-1-one. Hydroxyl groups can act as both nucleophiles and electrophiles (after protonation), and their presence can direct the stereochemistry of reactions.
The influence of hydroxyl groups on the reactivity of aromatic rings has been studied in the context of β-phenylethylamines, where they can alter the activation patterns of the ring and the nucleophilicity of nitrogen atoms. researchgate.net While the thiane ring is not aromatic, the electron-donating nature of the hydroxyl group can still affect the electron density distribution within the ring. The hydroxyl group can also participate directly in reactions. For example, in the presence of a suitable reagent, it can be converted into a better leaving group, facilitating substitution reactions. nih.gov
Furthermore, the hydroxyl group can form hydrogen bonds, which can influence the conformation of the molecule and the transition states of its reactions. The role of hydroxyl groups on catalyst surfaces, such as TiO2, in photocatalytic decompositions highlights their importance in facilitating reactions through the formation of reactive species like hydroxyl radicals. mdpi.com In the context of 4-hydroxy-1-imino-1λ⁶-thian-1-one, the hydroxyl group could potentially direct incoming reagents or stabilize intermediates and transition states.
Exploration of Substitution and Addition Reactions Involving the Thiane Ring
The thiane ring of 4-hydroxy-1-imino-1λ⁶-thian-1-one can, in principle, undergo both substitution and addition reactions. Substitution reactions involve the replacement of a hydrogen atom or a functional group on the ring, while addition reactions would involve the breaking of a bond within the ring, which is less likely for a saturated heterocycle under standard conditions.
Substitution reactions on saturated carbon compounds typically require forcing conditions, such as the presence of sunlight for halogenation. youtube.comyoutube.com For 4-hydroxy-1-imino-1λ⁶-thian-1-one, substitution reactions could be initiated by radical species or by activation of a C-H bond. The presence of the electron-withdrawing sulfoximine (B86345) group and the hydroxyl group can influence the regioselectivity of such reactions.
Addition reactions are more characteristic of unsaturated compounds. youtube.comyoutube.com However, the thiane ring could potentially undergo ring-opening reactions under specific conditions, which can be considered a form of addition. The chemistry of substituted thiazinanes, which are six-membered rings containing sulfur and nitrogen, provides some analogies for the types of reactions the thiane ring might undergo. nih.gov For example, cyclization reactions to form thiazinane derivatives often involve nucleophilic attack on a carbon atom of the ring precursor. nih.gov
Mechanistic Pathways of Derivatization Reactions of 4-hydroxy-1-imino-1λ⁶-thian-1-one
The derivatization of 4-hydroxy-1-imino-1λ⁶-thian-1-one can proceed through various mechanistic pathways, primarily involving the reactive imino nitrogen and hydroxyl group.
Reactions at the Imino Nitrogen: The nucleophilic imino nitrogen can be a key site for derivatization. For example, it can undergo alkylation, acylation, or arylation. The synthesis of sulfilimines often involves the formation of the S-N bond through various catalytic methods, highlighting the reactivity of the nitrogen precursor. researchgate.netnih.govorganic-chemistry.org In a pre-formed sulfilimine like 4-hydroxy-1-imino-1λ⁶-thian-1-one, the nitrogen can act as a nucleophile to attack a range of electrophiles. Mechanistic studies on the synthesis of sulfilimines, for instance through multicomponent reactions, suggest the in-situ generation of a reactive sulfenamide (B3320178) intermediate. acs.orgnih.gov
Reactions involving the Hydroxyl Group: The hydroxyl group can be derivatized through esterification, etherification, or oxidation. The chemoselective transformation of hydroxyl groups is a significant area of synthetic chemistry. nih.gov For instance, the hydroxyl group could be converted to a tosylate to create a good leaving group for subsequent nucleophilic substitution. nih.gov
Interactive Data Table: Plausible Derivatization Reactions
| Reactive Site | Reagent Type | Potential Product |
| Imino Nitrogen | Alkyl Halide | N-Alkyl Sulfilimine |
| Imino Nitrogen | Acyl Chloride | N-Acyl Sulfilimine |
| Imino Nitrogen | Arylboronic Acid (with catalyst) | N-Aryl Sulfilimine |
| Hydroxyl Group | Carboxylic Acid / Acid Chloride | Ester |
| Hydroxyl Group | Alkyl Halide (with base) | Ether |
| Hydroxyl Group | Oxidizing Agent | Ketone |
Computational Chemistry Approaches to Reaction Mechanism Prediction and Analysis
Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting reactivity, and understanding the structures of transition states. numberanalytics.com
Transition state theory is a fundamental framework for understanding the kinetics of chemical reactions. numberanalytics.com Computational methods, such as density functional theory (DFT), can be used to locate transition state structures and calculate their energies. This information allows for the determination of activation energies, which are crucial for predicting reaction rates. ucsb.edu
For reactions involving 4-hydroxy-1-imino-1λ⁶-thian-1-one, computational studies could be employed to:
Model Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, an energy landscape for a given reaction can be constructed. This helps in identifying the most favorable reaction pathway.
Analyze Transition State Structures: The geometry of the transition state provides insights into the mechanism of bond formation and breaking. nih.govnih.gov For instance, in a substitution reaction, the transition state geometry can reveal whether the mechanism is associative (like SN2) or dissociative (like SN1). nih.gov
Predict Reactivity and Selectivity: Computational models can help predict how the electronic and steric properties of the substituents on 4-hydroxy-1-imino-1λ⁶-thian-1-one would influence its reactivity and the selectivity of its reactions.
Computational investigations of reaction mechanisms involving sulfilimines have been reported, providing valuable precedents. For example, DFT calculations have been used to study the mechanism of styrene (B11656) elimination from sulfilimines, including Hammett and kinetic isotope effect analysis. nih.gov Similarly, computational studies have been instrumental in understanding the chemoselectivity of copper-catalyzed S-arylation of sulfenamides to form sulfilimines. nih.gov These studies demonstrate the power of computational chemistry in providing detailed mechanistic insights that complement experimental findings.
Quantum Chemical Calculations of Reactivity Parameters
Key reactivity parameters that are typically calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability. nih.gov
Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and global softness (S). Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness is a measure of the resistance to a change in electron distribution, with a larger HOMO-LUMO gap generally indicating greater hardness. Softness is the reciprocal of hardness and indicates a higher reactivity. mdpi.com
Local Reactivity Descriptors (Fukui Functions): These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the electron density distribution, Fukui functions can pinpoint specific atoms that are more susceptible to chemical reactions.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red) are indicative of electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
For 4-hydroxy-1-imino-1lambda6-thian-1-one, it is anticipated that the oxygen and nitrogen atoms, with their lone pairs of electrons, would be significant contributors to the HOMO and would represent nucleophilic centers. Conversely, the sulfur atom, in its high oxidation state, and the adjacent carbon atoms could be expected to be electrophilic sites.
The following tables present hypothetical data for the reactivity parameters of this compound, based on typical values obtained for similar heterocyclic compounds in quantum chemical calculations. These values are for illustrative purposes to demonstrate the type of data generated from such studies.
Table 1: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Table 2: Calculated Global Reactivity Descriptors
| Descriptor | Value |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Global Softness (S) | 0.38 |
Investigations into the Biological Activities and Molecular Interactions of 4 Hydroxy 1 Imino 1lambda6 Thian 1 One
Mechanistic Basis of Antimicrobial Properties Attributed to 4-hydroxy-1-imino-1lambda6-thian-1-one
Target Identification and Validation in Microbial Systems
No studies identifying or validating the microbial targets of this compound have been found.
Cellular Pathway Perturbations Induced by the Compound
There is no available research on the cellular pathways in microorganisms that may be perturbed by this compound.
Antioxidant Activity and Related Biochemical Pathways
Radical Scavenging Mechanisms
The radical scavenging mechanisms of this compound have not been documented in scientific literature.
Modulatory Effects on Oxidative Stress Markers in in vitro Systems
No in vitro studies on the effects of this compound on oxidative stress markers have been identified.
Molecular Interaction Studies with Biological Macromolecules
There is no available data from molecular interaction studies between this compound and biological macromolecules.
Protein Binding Affinity and Specificity of this compound
Determining the protein binding affinity and specificity of a compound is a critical step in understanding its potential biological effects. This typically involves a combination of computational and experimental approaches.
Computational methods such as ligand-protein docking and molecular dynamics simulations are often employed as a preliminary step to predict the binding mode and affinity of a small molecule to a protein target. Docking studies can predict the preferred orientation of a ligand when bound to a protein, while molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time. These methods rely on scoring functions to estimate the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic contacts.
Following computational predictions, experimental techniques are essential to validate the binding affinity and thermodynamics of the interaction. Commonly used methods include:
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat change that occurs when a ligand binds to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR): SPR is a label-free optical sensing technique that measures the binding of a ligand to a protein immobilized on a sensor surface in real-time. It provides kinetic data on the association and dissociation rates of the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed information about the binding site and the conformational changes that occur in both the protein and the ligand upon complex formation. Techniques like chemical shift perturbation (CSP) are used to map the interaction interface.
Nucleic Acid Interactions and Their Functional Consequences
Investigating the interaction of a compound with nucleic acids (DNA and RNA) is crucial, as such interactions can lead to various cellular effects. Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and viscometry are often used to study these interactions. Understanding whether a compound binds to DNA or RNA, and the nature of this binding (e.g., intercalation, groove binding), can shed light on its potential mechanism of action.
Biodegradation Pathways and Environmental Fate of this compound
The environmental fate of a chemical compound is determined by its susceptibility to biodegradation by microorganisms.
Studies on microbial degradation typically involve isolating microorganisms from contaminated environments that can utilize the target compound as a source of carbon and energy. The metabolic pathways employed by these microorganisms to break down the compound are then elucidated. This often involves identifying the key enzymes and genes responsible for the degradation process.
To understand the biodegradation pathway, the intermediate and final products of the degradation process are identified. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for this purpose. By identifying the metabolites, a comprehensive degradation pathway can be proposed.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Hydroxy 1 Imino 1lambda6 Thian 1 One Analogues
Design and Synthesis of Structurally Modified Analogues
The synthetic design of analogues of 4-hydroxy-1-imino-1lambda6-thian-1-one focuses on three primary sites of modification: the imino group, the hydroxyl group, and the thiane (B73995) ring system. These modifications aim to probe the chemical space around the parent molecule to identify key structural features that govern its biological and chemical characteristics.
The imino group of the sulfoximine (B86345) moiety presents a key site for synthetic elaboration. The nitrogen atom can be substituted with a variety of functional groups to alter steric bulk, electronic properties, and hydrogen bonding capacity. Common modifications include N-alkylation, N-acylation, and N-arylation. For instance, reaction with alkyl halides in the presence of a base can yield N-alkylated analogues. Similarly, acylation with acid chlorides or anhydrides can introduce amide functionalities. nih.gov These reactions allow for the introduction of a diverse array of substituents, from simple methyl groups to more complex aromatic and heterocyclic systems. nih.gov
N-Alkylation: Introduction of small alkyl chains can enhance lipophilicity, potentially improving membrane permeability.
N-Acylation: Acyl groups can act as hydrogen bond acceptors and may introduce additional points of interaction with biological targets.
N-Arylation: The incorporation of aryl rings can lead to pi-stacking interactions and allows for the introduction of various substituents on the aromatic ring itself.
The hydroxyl group at the 4-position of the thiane ring is another versatile handle for chemical modification. It can serve as a nucleophile in a variety of reactions, allowing for the synthesis of ethers, esters, and other derivatives. researchgate.net Esterification, for example, can be achieved by reacting the parent compound with carboxylic acids or their activated derivatives. nih.gov Ether synthesis can be accomplished through Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. researchgate.net These derivatizations can significantly impact the polarity and bioavailability of the resulting molecules.
Esterification: This can be used to create prodrugs, where the ester is cleaved in vivo to release the active hydroxyl compound.
Etherification: Introduction of ether linkages can modify the hydrogen bonding potential and lipophilicity of the molecule.
Introducing substituents onto the carbon framework of the thiane ring can profoundly influence the molecule's conformation and electronic properties. rsc.org Synthetic strategies to achieve this include the use of substituted starting materials or the functionalization of the ring at various positions. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can affect the reactivity of the entire molecule. lumenlearning.comyoutube.com Steric hindrance from bulky substituents can also play a critical role in how the molecule interacts with its biological targets. libretexts.org
Electron-Withdrawing Groups (e.g., nitro, cyano): These groups can decrease the electron density of the ring system, potentially affecting the pKa of the imino and hydroxyl groups. nih.gov
Electron-Donating Groups (e.g., alkyl, alkoxy): These groups can increase the electron density, which may enhance the nucleophilicity of the heteroatoms. lumenlearning.com
Correlating Structural Variations with Modulated Reactivity Profiles
The structural modifications described above are expected to have a significant impact on the chemical reactivity of the this compound scaffold. For example, N-acylation of the imino group would likely decrease its basicity due to the electron-withdrawing nature of the carbonyl group. Conversely, N-alkylation would be expected to increase the basicity.
The table below illustrates the predicted effects of various substituents on the electronic properties of the molecule.
| Modification | Substituent (R) | Predicted Effect on Imino Nitrogen Basicity | Predicted Effect on Hydroxyl Acidity |
| N-Alkylation | -CH₃ | Increase | Minimal Change |
| N-Acylation | -C(O)CH₃ | Decrease | Minimal Change |
| O-Acetylation | -C(O)CH₃ (at OH) | Minimal Change | Not Applicable (OH is derivatized) |
| Ring Substitution | 3-NO₂ | Decrease | Increase |
| Ring Substitution | 3-OCH₃ | Increase | Decrease |
These predicted trends are based on fundamental principles of organic chemistry and provide a rational basis for the design of analogues with tailored reactivity profiles.
Establishing SAR for Biological Activities
A primary goal of synthesizing analogues of this compound is to investigate their potential as therapeutic agents. By systematically modifying the structure and assessing the impact on a specific biological activity, a structure-activity relationship (SAR) can be established.
The following hypothetical data table illustrates how an SAR study for antimicrobial activity might be presented. The Minimum Inhibitory Concentration (MIC) is a common measure of antimicrobial efficacy, with lower values indicating higher potency.
| Analogue | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent Compound | - | 64 | 128 |
| N-Methyl Analogue | Imino-CH₃ | 32 | 64 |
| N-Acetyl Analogue | Imino-C(O)CH₃ | 128 | >256 |
| O-Acetyl Analogue | Hydroxyl-C(O)CH₃ | >256 | >256 |
| 3-Chloro Analogue | Thiane Ring-Cl | 16 | 32 |
| 3-Methoxy Analogue | Thiane Ring-OCH₃ | 64 | 128 |
N-methylation appears to enhance activity, possibly by increasing lipophilicity.
N-acetylation is detrimental to activity, suggesting that a basic imino nitrogen may be important.
The free hydroxyl group seems essential for activity, as its acetylation leads to a loss of potency.
An electron-withdrawing substituent on the thiane ring, such as chlorine, may be beneficial for antimicrobial efficacy.
These insights would then guide the design of the next generation of analogues, with the aim of further optimizing the antimicrobial properties of the this compound scaffold.
Relationship between Molecular Architecture and Antioxidant Potential
The primary mechanism by which many phenolic and heterocyclic antioxidants exert their effect is through hydrogen atom transfer (HAT) or single electron transfer (SET). mdpi.comnih.gov The hydroxyl (-OH) group on the C4 position of the thiane ring is a principal pharmacophoric feature for antioxidant activity, acting as a hydrogen donor to scavenge radicals. mdpi.comnih.gov The efficiency of this process is influenced by the bond dissociation energy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation.
Modifications to the core structure can modulate this activity in several ways:
Substitution on the Thiane Ring: Introducing electron-donating groups (EDGs) elsewhere on the ring could stabilize the resulting radical after hydrogen donation, thereby enhancing antioxidant capacity. Conversely, electron-withdrawing groups (EWGs) might decrease activity by destabilizing the radical.
The Imino Group and Sulfur Oxidation State: The sulfoximine moiety (-S(=O)=NH) is a key feature. The high oxidation state of the sulfur atom and the presence of the imino group significantly influence the electronic environment of the entire molecule. Modifications, such as N-alkylation or N-arylation of the imino group, could alter steric hindrance and electronic properties, impacting the molecule's interaction with free radicals.
To illustrate these relationships, a hypothetical data table of analogue activity is presented below. This table exemplifies how systematic structural modifications could influence antioxidant potential, measured by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
| Analogue | Modification from Parent Compound | Hypothetical IC50 (µM) | Rationale for Activity Change |
|---|---|---|---|
| Parent Compound | This compound | 50 | Baseline activity from C4-OH group. |
| Analogue A | Addition of a methyl group at C2 | 65 | Minor steric hindrance may slightly reduce accessibility to the hydroxyl group. |
| Analogue B | Replacement of C4-OH with C4-OCH3 | >200 | Removal of the hydrogen-donating hydroxyl group eliminates the primary mechanism of action. |
| Analogue C | N-methylation of the imino group | 45 | Electron-donating effect of the methyl group could slightly enhance radical stabilization. |
| Analogue D | Addition of a second hydroxyl group at C2 | 30 | Additional hydrogen-donating group significantly increases radical scavenging capacity. |
Computational and Chemoinformatic Approaches to SAR/SPR
Computational chemistry and chemoinformatics are indispensable tools for accelerating drug discovery and understanding molecular interactions. mdpi.comnih.gov These approaches allow for the prediction of activity, the elucidation of mechanisms, and the rational design of more potent analogues without the immediate need for synthesis and testing. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For the analogues of this compound, a QSAR model could predict antioxidant potency based on calculated molecular descriptors.
The development of a robust QSAR model involves several steps:
Data Set Collection: A series of analogues with experimentally determined antioxidant activities (e.g., IC50 values) is required.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be categorized as:
Topological: Describing atomic connectivity (e.g., Wiener index).
Electronic: Quantifying the electronic environment (e.g., HOMO/LUMO energies, partial charges). nih.gov
Steric/Geometrical: Relating to the 3D shape of the molecule (e.g., molecular volume, surface area).
Physicochemical: Including properties like logP (lipophilicity).
Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the activity. researchgate.net The model's predictive power is rigorously tested through internal and external validation.
A hypothetical QSAR model for antioxidant activity might take the form of the following equation:
pIC50 = c0 + (c1 * LogP) + (c2 * HOMO) + (c3 * Molecular_Surface_Area)
Where pIC50 is the negative logarithm of the IC50 value, and c0-c3 are coefficients determined by the regression analysis. Such a model could reveal that lower HOMO energy (indicating better electron-donating ability) and specific lipophilicity and size characteristics are favorable for activity.
The following table illustrates what a hypothetical QSAR model summary might look like for a series of thiane analogues.
| Parameter | Value | Interpretation |
|---|---|---|
| Equation | pIC50 = 1.5 + 0.2LogP - 0.5HOMO + 0.01*ASA | Mathematical model predicting antioxidant activity. |
| R² (Coefficient of Determination) | 0.85 | 85% of the variance in antioxidant activity is explained by the model. |
| Q² (Cross-validated R²) | 0.78 | Indicates good internal predictive power of the model. |
| Key Descriptors | LogP, HOMO energy, Accessible Surface Area (ASA) | Identifies lipophilicity, electron-donating ability, and molecular size as key factors. |
Future Directions and Emerging Research Avenues for 4 Hydroxy 1 Imino 1lambda6 Thian 1 One
Unexplored Reactivity and Transformations
The reactivity of 4-hydroxy-1-imino-1lambda6-thian-1-one is a fertile ground for investigation, with the interplay of its functional groups promising a diverse range of chemical transformations. The sulfilimine and hydroxyl moieties, in particular, offer numerous avenues for synthetic exploration.
The sulfilimine group, a key feature of this molecule, is analogous to sulfoximines, which have seen increasing use in medicinal chemistry. nih.govmdpi.com The nitrogen atom of the sulfilimine can be a target for various reactions, including N-alkylation, N-arylation, and N-acylation, allowing for the introduction of a wide array of substituents. mdpi.com These modifications could be used to modulate the compound's physical and chemical properties, such as solubility and electronic character. Furthermore, drawing parallels with cyclic N-sulfonyl ketimines, the carbon atoms alpha to the sulfilimine might exhibit nucleophilic character, opening up possibilities for C-C and C-X (X = N, O) bond-forming reactions with various electrophiles. electronicsandbooks.com The potential for the sulfilimine to participate in cycloaddition reactions, similar to cyclic vinyl sulfilimines which act as dienophiles, presents another exciting area of unexplored reactivity. nih.govresearchgate.net
The secondary hydroxyl group at the 4-position of the thiane (B73995) ring serves as a versatile handle for a multitude of chemical modifications. It can be subjected to oxidation to yield the corresponding ketone, which could then serve as a precursor for a variety of subsequent reactions. Esterification or etherification of the hydroxyl group would allow for the introduction of diverse functionalities, potentially influencing the compound's biological activity or physical properties. Moreover, stereoselective synthesis and transformations of the hydroxyl group, drawing inspiration from the well-established chemistry of 4-hydroxypiperidines, could lead to the generation of a library of stereoisomers with distinct biological profiles. annualreviews.orgjmchemsci.com
The thiane ring itself can be a platform for further functionalization. C-H activation methodologies, a rapidly advancing field in organic synthesis, could be employed to introduce substituents at various positions on the ring, leading to a diverse range of analogues. nih.gov
A summary of potential unexplored reactions is presented in Table 1.
| Functional Group | Potential Reaction Type | Potential Outcome |
| Sulfilimine (S=N) | N-Functionalization (Alkylation, Arylation, Acylation) | Modulation of steric and electronic properties |
| Alpha-carbon functionalization | C-C and C-X bond formation | |
| Cycloaddition reactions | Formation of novel polycyclic systems | |
| Hydroxyl (-OH) | Oxidation | Synthesis of the corresponding ketone |
| Esterification/Etherification | Introduction of diverse functional groups | |
| Stereoselective reactions | Generation of stereoisomers | |
| Thiane Ring | C-H Activation | Regioselective functionalization of the heterocyclic core |
Integration with Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
The detailed characterization and real-time analysis of this compound and its derivatives would be greatly enhanced by the application of advanced spectroscopic and imaging techniques. These methods can provide unprecedented insights into the compound's structure, dynamics, and interactions with other molecules.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy will be a cornerstone for the structural elucidation of this compound and its reaction products. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for unambiguous assignment of proton and carbon signals, especially for complex derivatives. ipb.pt NMR can also be used to study the conformational dynamics of the thiane ring and to probe intermolecular interactions.
Mass spectrometry (MS) will be indispensable for the accurate mass determination and fragmentation analysis of this compound and its analogues. mcmaster.canih.gov High-resolution mass spectrometry techniques, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), can provide highly accurate mass measurements, aiding in the confident identification of novel compounds. rsc.org Tandem mass spectrometry (MS/MS) experiments will be vital for elucidating fragmentation pathways, which can provide valuable structural information.
To investigate the potential of this compound in biological systems, advanced imaging techniques could be employed. If the compound or its derivatives can be labeled with a fluorophore, single-molecule tracking (SMT) microscopy could be used to visualize its movement and interactions within living cells in real-time. researchgate.netannualreviews.orgoup.comnih.gov This would provide invaluable data on its localization, transport, and potential biological targets.
A summary of advanced analytical techniques and their potential applications is provided in Table 2.
| Technique | Application | Potential Insights |
| Advanced NMR Spectroscopy (e.g., 2D NMR) | Structural Elucidation and Conformational Analysis | Unambiguous assignment of atoms, determination of ring conformation, and study of intermolecular interactions. ipb.pt |
| High-Resolution Mass Spectrometry (e.g., FT-ICR MS) | Accurate Mass Determination and Fragmentation Analysis | Precise molecular formula determination and structural information from fragmentation patterns. mcmaster.canih.govrsc.org |
| Single-Molecule Tracking (SMT) Microscopy | Real-time Imaging in Biological Systems | Visualization of molecular dynamics, localization, and interactions within living cells. researchgate.netannualreviews.orgoup.comnih.gov |
Rational Design of Next-Generation Analogues for Specific Research Probes
The scaffold of this compound offers a promising starting point for the rational design of next-generation analogues that can serve as specific research probes. By systematically modifying its structure, it may be possible to develop compounds with tailored properties for various applications in chemical biology and medicinal chemistry.
Drawing inspiration from the vast field of sulfur-containing heterocycles in drug discovery, analogues of this compound could be designed to target specific biological pathways. bohrium.comresearchgate.netnih.govnih.gov For instance, the introduction of specific pharmacophores through functionalization of the sulfilimine nitrogen or the hydroxyl group could lead to compounds with affinity for particular enzymes or receptors. Computational methods, such as molecular docking and molecular dynamics simulations, could be employed to guide the design of these analogues and to predict their binding interactions with biological targets. mdpi.com
Furthermore, the development of photoactivatable or "clickable" derivatives of this compound could create powerful tools for chemical biology. The incorporation of a photolabile group would allow for the controlled release of the compound in a specific location and time, enabling precise studies of its biological effects. Similarly, the addition of a "click" handle, such as an alkyne or an azide (B81097), would facilitate its conjugation to other molecules, such as fluorescent dyes or affinity tags, for use in pull-down assays or imaging experiments.
The design of fluorescent probes based on this scaffold is another exciting possibility. By attaching a fluorophore to the molecule, it may be possible to develop sensors that respond to specific analytes or changes in the cellular environment.
| Design Strategy | Potential Application | Example Modification |
| Introduction of Pharmacophores | Development of bioactive compounds | Attachment of known enzyme inhibitors or receptor ligands. bohrium.comresearchgate.net |
| Incorporation of Photoactivatable Groups | Spatiotemporal control of activity | Caging the hydroxyl group with a photolabile protecting group. |
| Addition of "Click" Handles | Bioconjugation and labeling | Introduction of an alkyne or azide for click chemistry. |
| Attachment of Fluorophores | Development of fluorescent probes | Covalent linkage to a fluorescent dye. |
Interdisciplinary Collaborations and Novel Research Paradigms for Thiane Derivatives
The full potential of this compound and its derivatives can be best realized through interdisciplinary collaborations and the exploration of novel research paradigms. The unique structural features of this compound make it a candidate for investigation in a variety of scientific fields beyond traditional organic chemistry.
Collaborations with medicinal chemists and chemical biologists will be essential to explore the biological activities of this new class of compounds. mdpi.comjmchemsci.com Screening of a library of derivatives against various biological targets could uncover novel therapeutic leads. The rich chemistry of sulfur-nitrogen heterocycles suggests potential applications in areas such as anticancer, antimicrobial, and anti-inflammatory research. nih.govnih.gov
Partnerships with materials scientists could lead to the development of new functional materials. The ability to tune the electronic and steric properties of the molecule through derivatization could make these compounds suitable for applications in organic electronics or as components of novel polymers. The study of sulfur-nitrogen heterocycles has already shown their potential in the design of molecular conductors and magnets. mdpi.com
The development of novel synthetic methodologies for the preparation of this compound and its analogues will also be a key area of research. This could involve the exploration of new catalytic systems or the development of more efficient and sustainable synthetic routes. The broader field of heterocyclic chemistry is constantly evolving with new methods for C-H functionalization and multicomponent reactions that could be applied to this system. jmchemsci.com
Finally, computational chemistry will play a pivotal role in guiding and interpreting experimental studies. nih.govmdpi.comrsc.org Density functional theory (DFT) calculations can be used to predict the reactivity of the molecule and to elucidate reaction mechanisms. Molecular modeling can aid in the design of new analogues with specific properties and in understanding their interactions with biological targets.
| Interdisciplinary Field | Potential Research Focus |
| Medicinal Chemistry & Chemical Biology | Discovery of novel bioactive compounds and research probes. mdpi.comjmchemsci.comnih.govnih.gov |
| Materials Science | Development of new functional materials with tailored electronic or optical properties. mdpi.com |
| Synthetic Methodology | Creation of efficient and sustainable routes to functionalized thiane derivatives. jmchemsci.com |
| Computational Chemistry | Prediction of reactivity, elucidation of mechanisms, and rational design of new compounds. nih.govmdpi.comrsc.org |
Q & A
Q. What are the established synthetic routes for 4-hydroxy-1-imino-1λ⁶-thian-1-one, and what analytical techniques are critical for confirming its purity and structure?
Answer: Synthesis typically involves cyclization of thioamide precursors or oxidation of thiourea derivatives under controlled pH. Key steps include purification via recrystallization or column chromatography. For structural validation:
- NMR spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks, with attention to imino (NH) and hydroxyl (OH) proton signals .
- Mass spectrometry (ESI-MS) confirms molecular weight (149.21 g/mol) and fragmentation patterns .
- IR spectroscopy detects functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3200 cm⁻¹).
Purity is assessed via HPLC with UV detection (λ = 254 nm) and melting point consistency .
Q. What stability considerations are critical for handling 4-hydroxy-1-imino-1λ⁶-thian-1-one in experimental settings?
Answer: The compound is sensitive to moisture and light due to its hydroxyl and imino groups. Methodological precautions:
- Store under inert gas (N₂/Ar) at –20°C in amber vials.
- Conduct kinetic stability studies using accelerated degradation tests (e.g., 40°C/75% RH over 14 days) with HPLC monitoring .
- Avoid aqueous buffers unless protonation states are controlled (pH 6–8 recommended) .
Advanced Research Questions
Q. How can crystallographic refinement tools like SHELXL or OLEX2 address challenges in resolving the tautomeric equilibrium of 4-hydroxy-1-imino-1λ⁶-thian-1-one?
Answer: Tautomerism between hydroxy-imino and keto-enamine forms complicates electron density maps. Strategies include:
- High-resolution data collection (≤0.8 Å) to distinguish partial occupancies.
- Restraint-driven refinement in SHELXL: Apply similarity constraints for bond lengths/angles of tautomeric groups .
- Dynamic disorder modeling in OLEX2 to account for coexisting tautomers .
Validate with DFT-calculated tautomer energies (e.g., Gaussian09) to cross-check experimental occupancies .
Q. What methodological approaches reconcile conflicting spectral data (e.g., NMR vs. X-ray) for this compound’s tautomeric state?
Answer:
- Variable-temperature NMR : Track chemical shift changes (e.g., NH/OH proton exchange broadening) to infer tautomer ratios .
- Solid-state vs. solution contrast : Compare X-ray (solid-state dominant form) with DOSY NMR (solution dynamics) .
- In situ crystallization : Use microfluidic devices to trap metastable tautomers for parallel spectral and crystallographic analysis .
Q. How can computational chemistry predict reactivity trends for 4-hydroxy-1-imino-1λ⁶-thian-1-one in nucleophilic or electrophilic environments?
Answer:
- DFT calculations (B3LYP/6-31G*): Map Fukui indices to identify nucleophilic (imino N) and electrophilic (carbonyl C) sites .
- Solvent modeling : Use PCM to simulate aqueous vs. aprotic conditions, correlating with experimental kinetic data .
- Transition-state analysis : Identify rate-determining steps in reactions like thiol-disulfide exchange or hydroxyl group alkylation .
Q. What statistical methods are appropriate for analyzing dose-response relationships in biochemical assays involving this compound?
Answer:
- Nonlinear regression (e.g., GraphPad Prism) to fit IC₅₀/EC₅₀ curves, ensuring outlier removal via Grubbs’ test .
- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons (e.g., enzyme inhibition across isoforms) .
- Bootstrap resampling to quantify confidence intervals in low-replicate assays .
Data Interpretation and Reproducibility
Q. How should researchers address inconsistencies in synthetic yields reported across literature sources?
Answer:
- Critical parameter audit : Compare reaction conditions (solvent purity, catalyst lot, inert atmosphere rigor) .
- Design of Experiments (DoE) : Use fractional factorial designs to isolate yield-impacting variables (e.g., temperature vs. stoichiometry) .
- Replication studies : Repeat "high-yield" protocols with independent lab verification .
Q. What validation protocols ensure reproducibility in spectroscopic assignments for this compound?
Answer:
- 2D NMR cross-validation : HSQC/HMBC to confirm ¹H-¹³C correlations, especially for overlapping signals .
- Isotopic labeling : Introduce ¹⁵N at the imino group to resolve ambiguous couplings .
- Crystallographic overlay : Compare DFT-optimized structures with X-ray coordinates to validate spectral assignments .
Experimental Design and Optimization
Q. How can high-throughput screening (HTS) pipelines be adapted to study structure-activity relationships (SAR) for derivatives of this compound?
Answer:
- Fragment-based design : Use Enamine’s building blocks (e.g., EN300-754259) for rapid diversification .
- Automated liquid handling : Optimize reaction scales (10–100 µL) in 96-well plates with LC-MS integration .
- Cheminformatics tools : Generate QSAR models with MOE or Schrodinger Suite to prioritize synthetic targets .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for pharmacological studies?
Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., residual solvent limits) .
- Stability-indicating assays : Use forced degradation (e.g., oxidative stress with H₂O₂) to establish shelf-life criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
